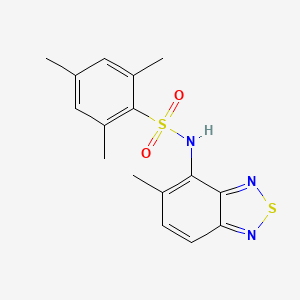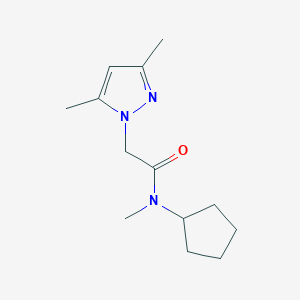
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate, also known as POB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate has been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and pathways involved in inflammation and cancer progression. Additionally, this compound has been investigated as a potential imaging agent for detecting cancer cells.
Wirkmechanismus
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins that play a role in cancer progression.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of COX-2 and MMPs, as well as reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate in lab experiments is its potential as a multi-targeted agent for treating inflammation and cancer. Additionally, this compound has shown low toxicity in animal studies. However, one limitation is the lack of clinical studies on this compound's efficacy and safety in humans.
Zukünftige Richtungen
For (5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate research include investigating its potential as a therapeutic agent for various diseases and optimizing its structure for improved efficacy and safety.
Synthesemethoden
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate can be synthesized through a multi-step process involving the reaction of 4-sulfamoylbenzoic acid with 2-amino-5-phenyl-1,3-oxazole in the presence of coupling reagents. The resulting product is then purified through column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-25(21,22)14-8-6-13(7-9-14)17(20)23-11-16-19-10-15(24-16)12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSBQOMDCCXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
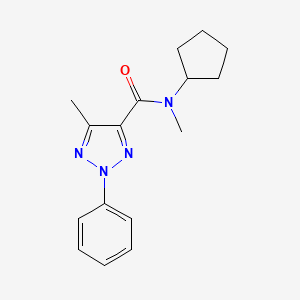


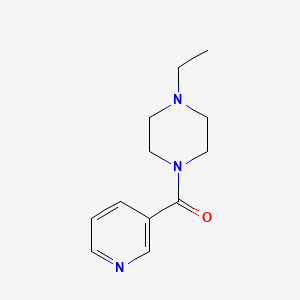
![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)
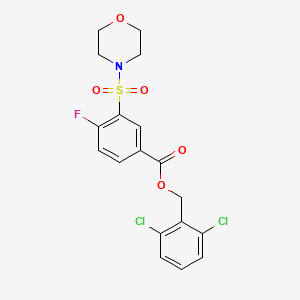
![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)
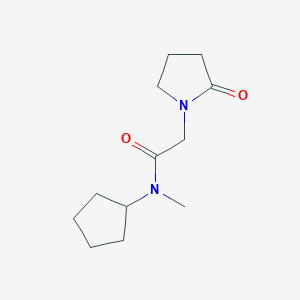
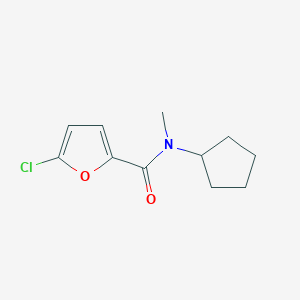
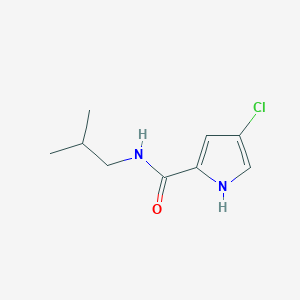
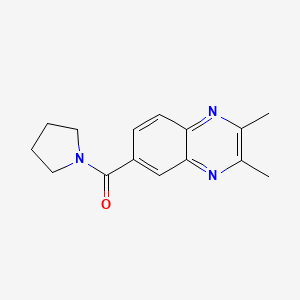
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
